molecular formula C18H15BrN2O3 B2370219 3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide CAS No. 1421481-54-0

3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide

Cat. No. B2370219
CAS RN: 1421481-54-0
M. Wt: 387.233
InChI Key: YOFRCVKUGJYTMD-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for a variety of research applications. In

Scientific Research Applications

Carbonic Anhydrase Inhibition

Isoxazole derivatives have been explored for their inhibitory effects on carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes. Studies on compounds structurally related to 3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide have shown significant inhibition of human carbonic anhydrase II and VII isoforms, highlighting their potential in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Antipsychotic Potential

Research into related benzamide structures has uncovered compounds with strong antidopaminergic properties, suggesting potential use as antipsychotic agents. This includes exploring variations in molecular structure to enhance selectivity and effectiveness, with some compounds showing promise for low extrapyramidal side effects, a common issue with antipsychotic medication (Högberg et al., 1990).

Anti-Inflammatory and Analgesic Properties

Compounds derived from visnaginone and khellinone, related to isoxazole derivatives, have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies have identified several new chemical structures with significant cyclooxygenase inhibition and promising analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Synthetic Methodologies and Novel Compound Synthesis

Research has also focused on developing novel synthetic methodologies for isoxazole and related compounds, including a three-component, one-pot synthesis approach for the efficient creation of substituted derivatives. These methods expand the toolkit for synthesizing biologically active molecules, providing a foundation for future drug discovery and development efforts (Guleli et al., 2019).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-12-9-14(19)7-8-15(12)20-18(22)16-10-17(21-24-16)23-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFRCVKUGJYTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide

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